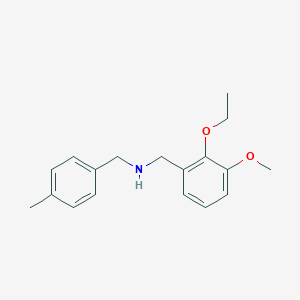![molecular formula C21H19BrN2O3S B262771 5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Mécanisme D'action
The mechanism of action of 5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that play a role in inflammation, tumor growth, and viral replication. It has also been found to have an effect on neurotransmitters in the brain, which may be responsible for its potential in treating neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been found to have antiviral activity against certain viruses. In addition, it has been studied for its potential in improving cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide in lab experiments is its potential in various research applications. It has been found to have anti-inflammatory, antitumor, and antiviral properties, as well as potential in treating neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide. One direction is to further investigate its mechanism of action to better understand how it exerts its effects. Another direction is to study its potential in treating other diseases and disorders, such as autoimmune diseases and cancer. Additionally, research could focus on optimizing its use in lab experiments and developing new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide involves the reaction of 4-bromophenol, benzylamine, and 2-chloro-4-methylthiophene-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide has been studied extensively for its potential in various research applications. It has been found to have anti-inflammatory, antitumor, and antiviral properties. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H19BrN2O3S |
|---|---|
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
5-benzyl-2-[[2-(4-bromophenoxy)acetyl]amino]-4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C21H19BrN2O3S/c1-13-17(11-14-5-3-2-4-6-14)28-21(19(13)20(23)26)24-18(25)12-27-16-9-7-15(22)8-10-16/h2-10H,11-12H2,1H3,(H2,23,26)(H,24,25) |
Clé InChI |
NJTJDQAEILCBAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
SMILES canonique |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)

![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)


![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)
